molecular formula C13H19N3O3 B1437735 tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1073440-84-2

tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No. B1437735
M. Wt: 265.31 g/mol
InChI Key: BWMFMDSXGIDYGG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
    • Field : Organic Chemistry
    • Application Summary : Pyrido[2,3-d]pyrimidines are important in the synthesis of new heterocyclic compounds due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
    • Methods : The synthesis involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .
    • Results : The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .

    Synthesis of Pyrimidino[4,5-d][1,3]oxazines

    • Field : Organic Chemistry
    • Application Summary : Pyrimidino[4,5-d][1,3]oxazines are synthesized from 5-acetyl-4-aminopyrimidines . These compounds are of interest due to their potential biological activity .
    • Methods : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .
    • Results : The reaction affords pyrimidino[4,5-d][1,3]oxazines .

    Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

    • Field : Organic Chemistry
    • Application Summary : Pyrido[2,3-d]pyrimidin-7-one derivatives are synthesized from 5-acetyl-4-aminopyrimidines . These compounds are noteworthy due to their biological activity .
    • Methods : The synthesis involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .
    • Results : The cyclization involves the acetyl methyl group and the amide carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

    Synthesis of Methylated Alkanes and Ketones

    • Field : Organic Chemistry
    • Application Summary : Compounds similar to the one you mentioned can be used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
    • Methods : The synthesis involves the reaction of unactivated alkyl halides and acid chlorides with a Ni catalyst .
    • Results : The reaction affords methylated alkanes and ketones .

    Reduction of Neuroinflammation

    • Field : Neurology
    • Application Summary : Many studies have focused on discovering new drugs to reduce neuroinflammation and also to prevent neuronal death and improve the quality of life of patients .
    • Methods : The methods involve the synthesis and testing of new drugs, potentially including compounds similar to "tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate" .
    • Results : The results of these studies could potentially lead to the development of new treatments for neuroinflammatory diseases .

properties

IUPAC Name

tert-butyl 2-methyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8-14-10-5-6-16(7-9(10)11(17)15-8)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFMDSXGIDYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648497
Record name tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

CAS RN

1073440-84-2
Record name tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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